Sanumgerman

Description

Structure

2D Structure

Properties

CAS No. |

108334-52-7 |

|---|---|

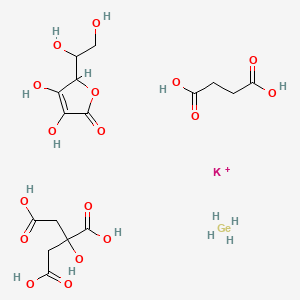

Molecular Formula |

C16H26GeKO17+ |

Molecular Weight |

602.095 |

IUPAC Name |

potassium;butanedioic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;germane;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.C6H8O6.C4H6O4.GeH4.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(6)1-2-4(7)8;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5,7-10H,1H2;1-2H2,(H,5,6)(H,7,8);1H4;/q;;;;+1 |

InChI Key |

WNZXLLQDTAHKBI-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+].[GeH4] |

Synonyms |

sanumgerman |

Origin of Product |

United States |

Historical Evolution of Sanumgerman Research

Origins in Early Germanium Scientific Inquiry

Germanium (Ge) was first identified by Clemens Winkler in 1886. researchgate.net For decades, it was primarily of interest in the field of electronics for its semiconductor properties. researchgate.netnih.gov Scientific attention began to shift towards its biological role in the 1940s, initiated by the work of Dr. Kazuhiko Asai in Japan. femegyl.ru His research was driven by the observation that certain medicinal plants, used for centuries in traditional Chinese medicine, contained significant concentrations of germanium. femegyl.ruisom.ca This finding spurred the hypothesis that germanium might be a key active principle in these remedies, leading to a focused inquiry into its biological effects and the challenge of creating a form that could be safely assimilated. femegyl.ruisom.ca The first organogermanium compound, tetraethylgermane, was actually synthesized much earlier in 1887. wikipedia.org However, the development of biologically active, water-soluble compounds, which would become the basis for compounds like Sanumgerman, occurred much later. nih.govmdpi.com

A pivotal moment in the history of organic germanium was the successful synthesis of a water-soluble compound by Dr. Kazuhiko Asai in 1967. scirp.orgasaigermanium.com After years of research, Dr. Asai developed a compound named poly-trans-2-carboxyethyl-germasesquioxane, which became widely known as Ge-132 or Asaigermanium. scirp.orgasaigermanium.com This achievement was significant because previous germanium compounds were largely inorganic and not suitable for biological application. asaigermanium.com

Dr. Asai's process involved the reaction of germanium with organic compounds to create a stable, water-soluble white crystalline powder. scirp.orgasaigermanium.com His work laid the foundation for the production and subsequent investigation of organic germanium compounds for health purposes. scirp.org It is important to note that while Dr. Asai is widely credited with popularizing and foreseeing the pharmaceutical potential of Ge-132, Soviet scientists had also reported the synthesis of water-soluble organic germanium compounds earlier in the 1960s. femegyl.rumdpi.com

The theoretical framework for some of the claimed biological activities of organic germanium compounds can be linked to the research of physicians like Dr. Paul Gerhardt Seeger. Dr. Seeger's work was heavily influenced by the research of Nobel laureate Otto Warburg, who in the 1920s proposed that cancer originates from dysfunctional cellular respiration.

Dr. Seeger's research focused on the idea that the inactivation of key enzymes in the cellular respiratory chain, such as cytochrome oxidase, was a primary cause of cancer. This damage would lead to a decrease in mitochondrial energy (ATP) production and a shift towards anaerobic glycolysis for energy, a hallmark of many tumor cells known as the Warburg Effect. The implication of this research was that substances capable of enhancing or supporting cellular oxygen utilization could be beneficial. The proposed mechanism of action for organic germanium compounds, suggesting they can supplement or enhance tissue oxygenation, aligns with the therapeutic approach of intensifying cellular respiration. isom.ca

Milestones in this compound Scientific Development

Following the initial synthesis of Ge-132, the subsequent decades saw a gradual increase in scientific interest, characterized by international presentations, collaborative efforts, and the development of alternative organic germanium formulations.

Dr. Asai and his institute were instrumental in disseminating the initial findings on organic germanium to the global scientific community. He presented his research at a series of national and international meetings, which were critical for generating interest and further study.

| Year | Conference / Society | Location | Significance |

|---|---|---|---|

| 1968 | Chemical Society of Japan | Japan | Formal presentation of the synthesis of Asaigermanium (Ge-132) to the Japanese scientific community. |

| 1975 | New York Academy of Science | USA | Introduction of the compound to a major international scientific body. |

| 1975 | World Congress of Naturopathic Medicine | France | Presentation to the naturopathic and alternative medicine community, creating significant interest. |

| 1976 | Society of Natural Medicine | West Germany | Further engagement with the European natural medicine community. |

| 1977 | Society of Natural Medicine | USA | Continued dissemination of research findings in North America. |

These presentations spurred further academic and clinical interest, leading to a number of studies throughout the 1970s and 1980s investigating the properties of Ge-132. nih.gov

While Ge-132 (Asaigermanium) is the most well-known organic germanium compound, it is not the only one. encyclopedia.pub The history of the field includes several distinct formulations developed by different research groups at different times.

| Compound Name | Chemical Name | Year/Era of Development | Key Developers/Region | Note |

|---|---|---|---|---|

| Unnamed Water-Soluble Compounds | Various | 1965 | Prof. S.P. Kolesnikov, et al. (USSR) | Among the first water-soluble organic germanium compounds synthesized, predating Asai's work. mdpi.com |

| Ge-132 (Asaigermanium) | poly-trans-2-carboxyethyl-germasesquioxane | 1967 | Dr. Kazuhiko Asai (Japan) | The most widely researched and popularized organic germanium compound. scirp.org |

| Spirogermanium | N-(3-dimethylaminopropyl)-2-aza-8,8-diethyl-8-germaspiro femegyl.runutricology.comdecane | 1970s | USA | An azaspirane compound developed and evaluated in the U.S. as an anti-tumor agent. researchgate.netfemegyl.ru |

| This compound | Di-potassium-germanium (IV)-citrate-L (+) lactate (B86563) | N/A | Germany | A distinct salt complex used in homeopathic preparations. nih.gov |

| Geranti Bio-Ge Yeast | Germanium-enriched yeast (Saccharomyces cerevisiae) | Late 1980s / 1990s | South Korea | Formulated through a biosynthetic process where yeast incorporates germanium, creating a different form of organic germanium. regulations.gov |

The development of these varied formulations reflects different scientific approaches to creating biologically active germanium. Ge-132 is a chemically synthesized polymer, Spirogermanium is a distinct heterocyclic compound, this compound is a citrate-lactate salt, and Bio-Ge Yeast represents a biosynthetic approach. researchgate.netencyclopedia.pubnih.govregulations.gov Each has a unique chemical structure and history, contributing to the diverse landscape of organic germanium research.

Chemical Classification and Structural Characterization of Sanumgerman

Chemical Identity within Organic Germanium Chemistry

Sanumgerman, chemically identified as potassium citrato-ascorbato-succinato-germanate, is classified within the broad category of organic germanium compounds. taylorandfrancis.com It is also referred to as germanium lactate (B86563) citrate (B86180). rxlist.com The term "organic germanium" is often used to describe a variety of germanium-containing compounds that have been synthesized for potential therapeutic use. taylorandfrancis.comgeranti.com this compound is one such compound, alongside others like Carboxyethyl Germanium Sesquioxide (Ge-132) and Spirogermanium. taylorandfrancis.comgeranti.com While all fall under the umbrella of organic germanium, their chemical structures and bonding characteristics are fundamentally different. taylorandfrancis.com this compound is specifically described as a compound of lactate-citrate-germanium. nih.gov

Structural Distinctiveness: Metal Coordination Complex vs. Organometallic Compounds

A crucial distinction in the classification of this compound lies in its structural nature as a metal coordination complex, which sets it apart from true organometallic compounds. taylorandfrancis.com Organometallic compounds are defined by the presence of at least one direct chemical bond between a carbon atom of an organic molecule and a metal. taylorandfrancis.com In contrast, coordination complexes involve a central metal atom or ion bonded to one or more ligands, which are ions or molecules that donate electron pairs to the central atom. quora.com While organometallic compounds are a type of coordination complex, the term "coordination complex" is often used to refer to complexes that lack direct metal-carbon bonds. libretexts.org

This compound fits the description of a metal coordination complex because, although it contains organic ligands (citrate, ascorbate, succinate), it lacks direct germanium-carbon bonds. taylorandfrancis.com The germanium atom is coordinated with the organic ligands through other atoms, likely oxygen.

Carboxyethyl Germanium Sesquioxide, also known as propagermanium (B1678255) or Ge-132, is chemically distinct from this compound. taylorandfrancis.com Ge-132 is a polymeric organometallic compound with the formula ((HOOCCH2CH2Ge)2O3)n. wikipedia.org Its IUPAC name is 3-[(2-carboxyethyl-oxogermyl)oxy-oxogermyl]propanoic acid. taylorandfrancis.com Unlike this compound, Ge-132 contains direct germanium-carbon bonds, which firmly places it in the category of organometallic compounds. taylorandfrancis.com

Table 1: Comparison of this compound and Carboxyethyl Germanium Sesquioxide (Ge-132)

| Feature | This compound | Carboxyethyl Germanium Sesquioxide (Ge-132) |

| Chemical Name | Potassium citrato-ascorbato-succinato-germanate | 3-[(2-Carboxyethyl-oxogermyl)oxy-oxogermyl]propanoic acid |

| Common Names | Germanium lactate citrate | Propagermanium, Ge-132 |

| Chemical Class | Metal Coordination Complex | Organometallic Compound |

| Germanium-Carbon Bond | Absent | Present |

| Structure | Germanium coordinated with organic ligands (citrate, ascorbate, succinate) | Polymeric structure with direct Ge-C bonds |

Spirogermanium is another organic germanium compound that is structurally different from this compound. taylorandfrancis.com Its IUPAC name is 3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine. taylorandfrancis.com Similar to Ge-132, Spirogermanium is an organometallic compound due to the presence of direct bonds between germanium and carbon atoms within its complex spiro structure. taylorandfrancis.com This fundamental structural feature distinguishes it from this compound, which, as a coordination complex, does not possess such bonds. taylorandfrancis.com

Table 2: Comparison of this compound and Spirogermanium

| Feature | This compound | Spirogermanium |

| Chemical Name | Potassium citrato-ascorbato-succinato-germanate | 3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |

| Chemical Class | Metal Coordination Complex | Organometallic Compound |

| Germanium-Carbon Bond | Absent | Present |

| Key Structural Feature | Coordination of germanium with organic ligands | Spiro structure with direct Ge-C bonds |

Theoretical Frameworks and Proposed Biological Mechanisms of Sanumgerman

Modulation of Cellular and Enzymatic Pathways

The proposed mechanisms of Sanumgerman's action at the cellular level include its potential to interact with and modulate the activity of key enzymes and metabolic processes.

Enzyme Inhibition Profiles

Germanium compounds, in general, have been reported in scientific literature to exhibit inhibitory effects on several critical enzymes involved in cellular metabolism. While direct quantitative data specifically for this compound's inhibition profiles are limited, the broader class of germanium compounds suggests potential mechanisms of action.

| Enzyme | Reported Effect of Germanium Compounds | Citation |

| Glutamic oxaloacetic transaminase (GOT) | Inhibition | nih.gov |

| Lactic dehydrogenase (LDH) | Inhibition | nih.gov |

| Alcohol dehydrogenase (ADH) | Inhibition | nih.gov |

| Glutathione-S-transferase (GST) | Inhibition | nih.gov |

These reported inhibitions suggest that this compound may influence cellular energy production and detoxification pathways by interfering with the catalytic functions of these enzymes.

Glutathione (B108866) Enzyme Complex Modulation

This compound has been investigated for its effects on the glutathione enzyme system, a critical component of cellular antioxidant defense and detoxification. Studies have indicated that this compound can positively modulate these pathways. Specifically, research has shown that this compound administration can lead to the activation of key enzymes within the glutathione complex, alongside an increase in the concentration of reduced glutathione (GSH).

| Glutathione System Component | Reported Effect of this compound | Citation |

| Cytoplasmic Glutathione-S-transferase (GST) | Activation | drsgoodman.com |

| Microsomal Glutathione-S-transferase (GST) | Activation | drsgoodman.com |

| Glutathione Peroxidase (GSH-Px) | Activation | drsgoodman.com |

| Reduced Glutathione (GSH) | Increased concentration | drsgoodman.com |

| Glutathione-dependent enzymes (general) | Studied in rat liver following administration | researchgate.net |

These findings suggest that this compound may enhance the cell's capacity to manage oxidative stress and detoxify harmful substances by bolstering the glutathione system.

Suggested Role in Carbohydrate Metabolism

The involvement of this compound in carbohydrate metabolism has been proposed. Some literature suggests that this compound can positively affect carbohydrate metabolism, although the precise mechanisms and extent of this influence are still areas of ongoing research and may not be fully elucidated nih.govsanum.co.uk. This proposed role indicates a potential impact on how the body processes and utilizes sugars for energy.

Immunological and Inflammatory Pathway Interventions

Macrophage Function Modulation and Immunoregulation

This compound is associated with immune modulation, supporting the body's natural defense mechanisms and potentially aiding in the management of chronic infections and inflammatory conditions unitedremedies.comunitedremedies.com. Preclinical studies involving organic germanium compounds, which include this compound, have demonstrated the activation of various immune cells. These include macrophages, Natural Killer (NK) cells, T-suppressor cells, and B cells, suggesting a broad impact on immune cell function and regulation researchgate.netresearchgate.netplos.orgnih.govplos.org. The modulation of macrophage activity, in particular, is implicated in its anti-inflammatory effects and its potential to support healing processes unitedremedies.comunitedremedies.com.

Interferon Induction

A notable proposed immunological mechanism for this compound and related organic germanium compounds is their potential to induce interferon (IFN) production researchgate.netresearchgate.netnih.govplos.org. Interferons are crucial signaling proteins that play a vital role in the innate immune response, particularly against viral infections and in cellular defense mechanisms. Research suggests that the induction of interferon may be a key pathway through which organic germanium compounds exert their immunomodulatory and antiviral effects researchgate.netresearchgate.net. This induction is often linked to the activation of other immune components, such as macrophages and lymphocytes, which are critical for orchestrating the immune response researchgate.net.

Compound List:

this compound

Glutamic oxaloacetic transaminase (GOT)

Lactic dehydrogenase (LDH)

Alcohol dehydrogenase (ADH)

Glutathione-S-transferase (GST)

Glutathione Peroxidase (GSH-Px)

Reduced Glutathione (GSH)

Interferon (IFN)

Tumor Necrosis Factor-alpha (TNF-α)

Natural Killer (NK) Cells

Macrophages

Neurochemical System Interactions

This compound has demonstrated effects on key neurotransmitter systems within the central nervous system, particularly influencing the catecholaminergic and serotoninergic pathways.

Investigations in mice suggest that this compound exerts an inhibitory effect on the catecholaminergic system scribd.comdrsgoodman.comnih.govnih.gov. Specifically, it has been observed to reduce the levels of noradrenaline (norepinephrine) and dopamine, and inhibit their utilization in the brain drsgoodman.comnih.govnih.gov. This modulation of catecholamines, which are critical for functions such as alertness, attention, and motor control, may underlie some of the observed central nervous system effects neurips.ccmpg.denews-medical.netfrontiersin.orgnih.gov.

Beyond the direct modulation of dopamine, norepinephrine, and serotonin, this compound's broader influence on neurotransmitters and neuropeptides is a subject of ongoing exploration plos.orgnih.govexplorationpub.comnih.govmdpi.comstudysmarter.co.uk. Neuropeptides, such as beta-endorphins and enkephalins, are known to modulate nervous system reactions and can influence immune cell functions, including T-cell proliferation drsgoodman.comnih.gov. The complex interplay between this compound, neurotransmitters, and neuropeptides suggests a sophisticated mechanism of action that may contribute to its therapeutic potential.

Table 2: this compound's Effects on Key Neurotransmitters in Mice

| Neurotransmitter/System | Reported Effect | Reference |

| Noradrenaline (Norepinephrine) | Reduced levels and inhibited utilization | drsgoodman.comnih.govnih.gov |

| Dopamine | Reduced levels and inhibited utilization | drsgoodman.comnih.govnih.gov |

| Serotonin | Stimulated levels and turnover rates | drsgoodman.comnih.govnih.gov |

| Catecholaminergic System | Inhibitory effect observed | scribd.comdrsgoodman.comnih.gov |

| Serotoninergic System | Stimulatory effect observed | scribd.comdrsgoodman.comnih.gov |

Compound List

this compound

Noradrenaline (Norepinephrine)

Dopamine

Serotonin

Neuropeptides (beta-endorphins, enkephalins)

Natural Killer (NK) cells

T-suppressor cells

B cells

Tumor Necrosis Factor-alpha (TNF-α)

Interferon-gamma (IFN-γ)

Interleukin-2 (IL-2)

Interleukin-12 (IL-12)

Interleukin-10 (IL-10)

Interleukin-13 (IL-13)

Cytotoxic T lymphocytes (CTLs)

T helper cells (T4 cells)

Macrophages

Dendritic cells

Antibodies

Gamma-irradiation

Reactive Oxygen Species (ROS)

Glutathione (GSH)

Glutathione peroxidase (GPx)

Glutathione reductase (GR)

Glutathione-S-transferase (GST)

Glucose-6-phosphate dehydrogenase (G6PDH)

Malondialdehyde (MDA)

Hydrogen peroxide (H2O2)

Germanium Lactate (B86563) Citrate (B86180)

Ge-132

Bio-Germanium

Spirogermanium

Oxidative Stress Response Mechanisms

This compound's contribution to cellular protection against oxidative damage is primarily understood through its modulation of the endogenous antioxidant system. Research indicates that this compound can bolster the body's capacity to neutralize harmful free radicals and repair oxidative damage.

Enhancement of Antioxidant Enzyme Systems

A critical component of cellular defense against oxidative stress involves a network of enzymes that scavenge ROS. Studies have shown that this compound can significantly enhance the activity of several key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) drsgoodman.comsemanticscholar.org.

Superoxide Dismutase (SOD): SOD is a primary enzyme responsible for converting the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. Elevated SOD activity, as observed with this compound treatment, suggests a more efficient initial detoxification of superoxide radicals drsgoodman.comsemanticscholar.orgiaea.orgmdpi.comiaea.orgthieme-connect.comnih.govmdpi.comarborassays.comabcam.com.

Glutathione Peroxidase (GPx): GPx enzymes utilize glutathione to reduce hydrogen peroxide and lipid hydroperoxides into water and alcohols, respectively, thereby preventing oxidative damage to cellular membranes and proteins drsgoodman.comsemanticscholar.orgmdpi.comiaea.orgmdpi.comgsconlinepress.comnih.govfrontiersin.orgnih.gov. This compound has been shown to activate GPx, contributing to the reduction of harmful peroxides drsgoodman.comsemanticscholar.org.

The enhancement of these enzymatic systems by this compound suggests a concerted effort to bolster the cell's intrinsic ability to manage oxidative insults. For instance, studies involving gamma-irradiation-induced oxidative stress demonstrated that this compound supplementation markedly enhanced the levels of SOD, CAT, and GPx in both blood and gastric tissues, bringing them closer to normal values compared to irradiated control groups semanticscholar.org.

Table 1: Effect of this compound on Antioxidant Enzyme Activities

| Enzyme System | Treatment Group | Relative Activity (%) | p-value | Citation |

| Superoxide Dismutase (SOD) | Control | 100 | - | semanticscholar.org |

| This compound | 145.1 (Blood) / 169.8 (Gastric) | < 0.01 | semanticscholar.org | |

| Glutathione Peroxidase (GPx) | Control | 100 | - | semanticscholar.org |

| This compound | 148.1 (Blood) / 136.2 (Gastric) | < 0.01 | semanticscholar.org | |

| Catalase (CAT) | Control | 100 | - | semanticscholar.org |

| This compound | 134.0 (Blood) / 134.0 (Gastric) | < 0.01 | semanticscholar.org |

Note: Relative activity is presented as a percentage compared to a control group, with specific values indicating the enhancement observed in different tissues as reported in cited studies.

Reduction of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage and the generation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) mdpi.comnih.govnih.gov. These products can further propagate damage and contribute to various pathological conditions mdpi.comnih.gov.

Research indicates that this compound can effectively reduce markers of lipid peroxidation semanticscholar.orgnih.govoup.com. By mitigating this process, this compound helps preserve the integrity of cell membranes and reduces the accumulation of toxic lipid peroxidation products. For example, in studies involving chemical-induced gastric and esophageal cancer models, this compound treatment provided protection against the elevation of malondialdehyde (MDA) levels in both blood and gastric tissues semanticscholar.orgnih.gov. Similarly, studies involving gamma-irradiation showed a significant reduction in MDA levels in treated animals compared to irradiated controls oup.com.

Table 2: Effect of this compound on Lipid Peroxidation Markers

| Lipid Peroxidation Marker | Treatment Group | Relative Concentration (%) | p-value | Citation |

| Malondialdehyde (MDA) | Control | 100 | - | semanticscholar.orgnih.gov |

| This compound | 59.2 (Blood) / 44.2 (Gastric) | < 0.01 | semanticscholar.orgnih.gov | |

| Control | 100 | - | oup.com | |

| This compound | 78.52 | < 0.01 | oup.com |

Note: Relative concentration is presented as a percentage compared to a control group, indicating the reduction in MDA levels observed in different experimental settings.

The combined effect of enhancing antioxidant enzyme systems and reducing lipid peroxidation underscores this compound's role as a modulator of oxidative stress response, contributing to cellular protection and tissue integrity drsgoodman.comunitedremedies.comsemanticscholar.org.

Pre Clinical Research Methodologies and Experimental Models for Sanumgerman Investigation

In Vitro Experimental Designs

Studies investigating the cellular effects of compounds often utilize established cancer cell lines to understand their impact on cancer progression and survival. While specific in vitro mechanistic studies directly on "Sanumgerman" using cell lines like Ehrlich carcinoma cells or MCF-7 were not detailed in the provided search results, these cell lines are commonly used models. For instance, MCF-7 cells, a human breast adenocarcinoma cell line, are widely employed to study the effects of various agents on hormone-dependent breast cancer, including their impact on proliferation, apoptosis, and cell cycle progression nih.govculturecollections.org.ukmdpi.commdpi.com. Ehrlich ascites carcinoma (EAC) cells, a murine model, are also frequently used to assess antitumor activity, often in conjunction with in vivo studies mdpi.comoatext.comnih.govirispublishers.comirispublishers.comirispublishers.combiomedpharmajournal.orgnih.govoup.comnih.gov. Research has shown that compounds can inhibit the viability and proliferation of MCF-7 cells and EAC cells, often through mechanisms involving apoptosis induction, cell cycle arrest, and modulation of key proteins like p53 and Bcl-2 mdpi.comnih.gov.

Biochemical assays are crucial for understanding the metabolic impact and enzyme modulation capabilities of a compound. While direct assays for this compound were not explicitly detailed, the general methodologies involve measuring enzyme activities and analyzing metabolic pathways. Coupled enzyme assays, for example, are a standard biochemical technique used to measure enzyme activity by linking it to another enzyme that produces a detectable product, aiding in the analysis of metabolic pathways and enzyme engineering genscript.comthermofisher.com. Studies on other compounds have shown that they can influence oxidative stress markers like Malondialdehyde (MDA) and reduced Glutathione (B108866) (GSH), and affect enzyme activities such as superoxide (B77818) dismutase (SOD) and catalase (CAT) researchgate.netijrr.com. For instance, research on the radioprotective effects of other agents demonstrated that they could reduce radiation-induced MDA elevation and increase GSH levels, indicating a role in mitigating oxidative stress researchgate.netijrr.com.

In Vivo Animal Models

Swiss albino mice are a common model organism in pre-clinical research due to their availability and well-characterized physiology. Several studies have utilized Ehrlich carcinoma-bearing Swiss albino mice to evaluate the efficacy of various therapeutic agents oatext.comnih.govirispublishers.comirispublishers.comirispublishers.combiomedpharmajournal.orgnih.govoup.com. These models are established by inoculating the mice with Ehrlich ascites carcinoma (EAC) cells, either intraperitoneally or subcutaneously, to induce tumor growth oatext.comnih.govirispublishers.comoup.com. The progression of the tumor, including changes in tumor volume, body weight, and survival rates, is then monitored and analyzed following treatment. For example, studies have reported significant reductions in tumor volume and increases in survival time in EAC-bearing mice treated with various compounds nih.govirispublishers.comirispublishers.comnih.gov.

The investigation of radioprotective effects often involves assessing the mitigation of radiation-induced oxidative stress in animal models. Studies have shown that ionizing radiation can lead to increased levels of oxidative stress markers, such as Malondialdehyde (MDA), and decreased levels of antioxidants like Glutathione (GSH) and superoxide dismutase (SOD) researchgate.netijrr.comoup.com. Compounds with antioxidant properties are evaluated for their ability to counteract these effects. For instance, one study investigated the radioprotective effect of MRN-100 in mice exposed to X-ray irradiation, noting that it protected against radiation-induced MDA elevation and inhibited modifications to other oxidative stress biomarkers oup.com. Similarly, other agents have been shown to reduce radiation-induced oxidative stress by increasing antioxidant levels and decreasing lipid peroxidation markers researchgate.netijrr.comnih.gov.

The assessment of antitumor effects in vivo typically involves measuring the reduction in tumor size or volume. In Ehrlich carcinoma-bearing mice, studies have quantified the impact of various treatments on tumor growth. For example, one study reported that treatment with chitosan (B1678972) nanoparticles (CNPs) significantly reduced tumor size in Ehrlich carcinoma-bearing mice oatext.com. Another study using Prosopis glandulosa extract (EPG) in EAC-bearing mice demonstrated a significant reduction in tumor volume at different dosages nih.gov. Similarly, novel azole compounds were found to significantly decrease EAC cells' volume in vivo irispublishers.comirispublishers.com. These findings highlight the use of tumor volume change as a key metric for evaluating the antitumor efficacy of experimental compounds in animal models.

Central Nervous System Response Studies in Murine Models

Studies investigating the central nervous system effects of this compound in mice have indicated a notable influence on behavior and neurochemistry. Research involving oral administration of this compound in mice demonstrated a depressive effect on the central nervous system. Behavioral and biochemical analyses suggested that this action could be attributed to the compound's potential to inhibit the activity of central catecholaminergic and serotoninergic systems icm.edu.pl. These findings highlight this compound's capacity to modulate neurotransmitter pathways within the brain, leading to observable behavioral changes.

Immunological Parameter Assessments in Animal Hosts

This compound and related organic germanium compounds have been explored for their immunomodulatory properties. Research suggests that these compounds can influence key components of the immune system, potentially enhancing immune responses.

Studies have indicated that this compound can play a protective role against oxidative stress induced by gamma irradiation in mice bearing Ehrlich carcinoma plos.org. Furthermore, related compounds like "Bio-Germanium" have shown significant immunostimulatory effects, including the augmentation of Natural Killer (NK) cell activity and an increase in immunoglobulin levels plos.orgnih.gov. Specifically, a study involving Bio-Germanium in a controlled trial demonstrated notable increases in NK cell activity across various effector-to-target (E:T) cell ratios when compared to a placebo group nih.gov.

| Immune Parameter | E:T Ratio | Bio-Germanium Group (% Increase) | Placebo Group (% Change) |

| NK Cell Activity | 50:1 | 12.60 ± 32.91% | - |

| NK Cell Activity | 10:1 | 10.19 ± 23.88% | - |

| NK Cell Activity | 5:1 | 9.28 ± 16.49% | - |

| NK Cell Activity | 2.5:1 | 7.27 ± 15.28% | - |

Note: Placebo group data for specific percentage changes at each E:T ratio was not detailed in the source for direct comparison in this table, but the Bio-Germanium group showed increases while the placebo group showed decreases nih.gov.

Beyond NK cell activity, organic germanium compounds have also been associated with the induction of interferon, activation of macrophages, and modulation of T-suppressor cells researchgate.net. These findings suggest a broad impact on cellular and humoral immunity, pointing towards potential therapeutic applications in conditions involving immune dysregulation nih.govresearchgate.net.

Advanced Analytical and Characterization Techniques for Sanumgerman

Spectroscopic Methods for Structural Elucidationtechnologynetworks.comnih.gov

Spectroscopic methods are indispensable for probing the molecular structure of Sanumgerman. These techniques rely on the interaction of electromagnetic radiation with the compound to provide detailed information about its atomic and molecular properties. sigmaaldrich.comwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopytechnologynetworks.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. sigmaaldrich.comwikipedia.org It provides information on the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. For this compound, NMR is crucial for confirming its molecular structure and for the quantitative determination of the molecule's concentration. researchgate.net The technique helps in elucidating the arrangement of the carboxyethyl groups and the germanium-oxygen backbone, which is fundamental to understanding its polymeric nature. sigmaaldrich.comwikipedia.orgresearchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide further insights into the proton-proton and proton-carbon correlations within the this compound molecule, aiding in a more detailed structural assignment. wikipedia.org

Fourier Transform Infrared (FT-IR) Spectroscopytechnologynetworks.com

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govwikipedia.org In the analysis of this compound, FT-IR spectra would reveal characteristic absorption bands corresponding to the vibrations of its chemical bonds. researchgate.netmdpi.com

Key vibrational modes for this compound that can be identified using FT-IR include:

O-H stretching: From the carboxylic acid groups.

C=O stretching: Also from the carboxylic acid groups.

C-H stretching and bending: From the ethyl chains.

Ge-O stretching: Characteristic of the germanoxane bridge.

Ge-C stretching: Indicating the bond between germanium and the organic side chain.

The presence and position of these bands provide confirmatory evidence for the compound's structure. nih.gov

X-Ray Diffraction (XRD) Analysistechnologynetworks.com

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. anton-paar.commalvernpanalytical.com For a polymeric compound like this compound, XRD analysis is essential to understand the packing and arrangement of the polymer chains in the solid state. doi.org The diffraction pattern obtained from XRD provides information about the repeating units within the crystal lattice, allowing for the determination of its three-dimensional structure. anton-paar.comdoi.org Studies have shown that this compound possesses a distinct crystalline structure, which can be clearly differentiated from related organogermanium compounds through their X-ray powder diffraction (XRPD) profiles. doi.org This technique is also crucial for identifying different polymorphic forms of the compound, which can have different physical properties and physiological activities. doi.orglucideon.com

UV-Visible (UV-Vis) Spectrophotometrytechnologynetworks.comnih.gov

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. technologynetworks.comdenovix.com While organogermanium compounds like this compound may not have strong chromophores that absorb intensely in the UV-Vis region, this technique can still be employed for quantitative analysis. nihs.go.jpinfitek.com By creating a calibration curve based on known concentrations, the amount of this compound in a solution can be determined. alliedacademies.orgresearchgate.net It is also a valuable tool for monitoring the purity of the compound. denovix.com

Spectrofluorometric Assays for Germanium Quantificationnihs.go.jp

Spectrofluorometric assays offer a highly sensitive method for the quantification of germanium. tandfonline.com This technique involves the use of a fluorogenic probe that reacts with germanium to form a fluorescent complex. tandfonline.comresearchgate.net The intensity of the fluorescence emitted is directly proportional to the concentration of germanium in the sample. acs.org This method is particularly useful for determining trace amounts of germanium, for instance, in biological samples or for assessing the purity of this compound. tandfonline.comresearchgate.net The assay is known for its high sensitivity and can be adapted for high-throughput screening. tandfonline.com

Chromatographic Separation and Detection Techniquestechnologynetworks.comanton-paar.comnihs.go.jpexcedr.com

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures, as well as for quality control. researchgate.netmdpi.comnih.gov These methods separate components based on their differential distribution between a stationary phase and a mobile phase. excedr.compressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. researchgate.netresearchgate.net When coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC allows for the precise quantification and identification of the compound. researchgate.netnih.gov For instance, the solubility of propagermanium (B1678255) at different pH values has been determined using HPLC. researchgate.net LC-MS has also been employed to measure plasma concentrations of this compound in clinical studies. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can also be a valuable tool, especially for analyzing any volatile impurities or degradation products of this compound. researchgate.net

The choice of chromatographic method depends on the specific analytical goal, whether it is for routine quality control, determination of purity, or for pharmacokinetic studies. researchgate.netmdpi.com

Below is a table summarizing the analytical techniques and their applications for this compound:

Interactive Data Table: Analytical Techniques for this compound| Technique | Abbreviation | Primary Application for this compound | Information Obtained |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural Elucidation, Quantitative Analysis | Molecular connectivity, concentration |

| Fourier Transform Infrared Spectroscopy | FT-IR | Functional Group Identification | Presence of key chemical bonds (C=O, Ge-O, etc.) |

| X-Ray Diffraction | XRD | Crystalline Structure Determination | 3D arrangement of polymer chains, polymorphism |

| UV-Visible Spectrophotometry | UV-Vis | Quantitative Analysis, Purity Check | Concentration in solution, presence of impurities |

| Spectrofluorometric Assay | Trace Germanium Quantification | Highly sensitive measurement of germanium concentration | |

| High-Performance Liquid Chromatography | HPLC | Separation, Quantification, Purity | Concentration, solubility, presence of related substances |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification, Quantification | Molecular weight confirmation, concentration in biological matrices |

| Gas Chromatography-Mass Spectrometry | GC-MS | Impurity Profiling | Identification of volatile impurities and degradation products |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. google.comnih.govmeasurlabs.com It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. abo.fi For this compound, HPLC is crucial for separating the parent compound from potential impurities and degradation products.

Research Findings: Studies have employed reversed-phase HPLC, a common mode where the stationary phase is nonpolar, to analyze organogermanium compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of similar compounds suggests the use of a C18 column. google.comiaea.org The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile, allowing for the effective separation of polar analytes. abo.fi

A diode-array detector (DAD) is often coupled with HPLC, providing spectral information across a range of wavelengths. measurlabs.com This is particularly useful for identifying and quantifying components by their unique UV-Vis absorption spectra. measurlabs.com For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed to enhance detection sensitivity. google.com

| HPLC Parameter | Typical Conditions for Organometallic Compound Analysis |

| Column | Reversed-phase C18, (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., methanol or acetonitrile) |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Ion Exchange Chromatography

Ion Exchange Chromatography (IEX) is a powerful technique for separating charged molecules. cytivalifesciences.comphenomenex.comchromtech.com It relies on the reversible interaction between charged analytes and an oppositely charged stationary phase. cytivalifesciences.comharvardapparatus.com Given that this compound is a salt (potassium germanium citrate-lactate), IEX is a suitable method for its analysis and purification. sechenov.runih.gov

Research Findings: In the context of this compound, cation exchange chromatography could be utilized to analyze the potassium ions, while anion exchange chromatography would be effective for separating the citrate (B86180) and lactate (B86563) components. The separation is achieved by applying a salt gradient or by changing the pH of the mobile phase, which alters the charge of the analytes and their affinity for the stationary phase. cytivalifesciences.comlcms.cz This technique is highly effective for separating ions and polar molecules. phenomenex.com

| IEX Parameter | Typical Conditions for Ion Analysis |

| Stationary Phase | Cation or Anion exchange resin |

| Mobile Phase | Aqueous buffer with increasing salt concentration or a pH gradient |

| Detector | Conductivity Detector |

| Application | Separation of potassium, citrate, and lactate ions |

Gel Filtration Chromatography

Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size and shape. bioted.esksu.edu.samicrobenotes.com The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bio-rad.comnih.gov

Research Findings: This technique is particularly useful for determining the molecular weight of compounds and for separating molecules with significant size differences. bioted.esnih.gov For this compound, gel filtration could be employed to separate the intact compound from any potential polymeric impurities or smaller salt components. It is a gentle technique that can be performed under a variety of buffer conditions, which helps to maintain the integrity of the molecule being analyzed. microbenotes.com

| Gel Filtration Parameter | General Operating Conditions |

| Stationary Phase | Porous polymer beads (e.g., Sephadex, Bio-Gel) |

| Mobile Phase | Aqueous buffer (e.g., phosphate-buffered saline) |

| Detector | Refractive Index (RI) Detector or UV-Vis Detector |

| Application | Molecular weight estimation, separation of aggregates |

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) is a highly sensitive method used for the analysis of volatile and semi-volatile organic compounds in a sample. mdpi.comnih.gov The headspace (the gas phase above the sample) is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. researchgate.net The mass spectrometer then fragments the eluted compounds and identifies them based on their mass-to-charge ratio. youtube.com

Research Findings: While this compound itself is non-volatile, HS-GC/MS is essential for detecting and quantifying residual solvents that may be present from the manufacturing process. mdpi.com The sample is heated in a sealed vial, and any volatile impurities will partition into the headspace, which is then analyzed. mdpi.com This is a critical step in purity assessment to ensure that residual solvents are below acceptable limits.

| HS-GC/MS Parameter | Typical Conditions for Residual Solvent Analysis |

| Incubation Temperature | 80-120 °C |

| Incubation Time | 15-30 minutes |

| GC Column | Capillary column (e.g., DB-624) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) |

Elemental Analysis and Purity Assessment Methodologies

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of a sample. shimadzu-webapp.euazom.comtaylorandfrancis.com The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. wikipedia.orgyoutube.com As the excited atoms return to their ground state, they emit light at characteristic wavelengths for each element, and the intensity of the emitted light is proportional to the concentration of the element. wikipedia.org

Research Findings: For this compound, ICP-AES is the primary method for quantifying the germanium and potassium content. This technique offers high sensitivity, a wide linear range, and the ability to perform multi-element analysis simultaneously. taylorandfrancis.com It is crucial for verifying the stoichiometric composition of the compound and for detecting trace metallic impurities. epa.gov

| ICP-AES Parameter | General Operating Conditions |

| Plasma Gas | Argon |

| RF Power | 1100-1500 W |

| Nebulizer | Concentric or Cross-flow |

| Detector | Charge-Coupled Device (CCD) or Charge-Injection Device (CID) |

| Application | Quantification of Germanium and Potassium, Trace metal analysis |

Mass Balance Approach for Purity Evaluation

The mass balance approach is a comprehensive method for determining the purity of a substance by quantifying all significant impurities and subtracting their total from 100%. researchgate.netnih.gov This method provides a more accurate assessment of purity than a single assay method because it accounts for all components of the sample. mdpi.comresearchgate.net

Research Findings: For this compound, the mass balance approach would involve the use of several analytical techniques to quantify different types of impurities. mdpi.com The purity is calculated using the following formula:

Purity (mass fraction) = (1 - Σ Impurities)

Where Σ Impurities includes:

Water content: Determined by Karl Fischer titration.

Residual solvents: Quantified by HS-GC/MS. mdpi.com

Non-volatile inorganic impurities: Measured by techniques like thermogravimetric analysis (TGA). mdpi.com

Related organic impurities: Determined by HPLC.

This approach provides a traceable and highly accurate purity value for the this compound reference standard. mdpi.comnih.gov

| Impurity Type | Analytical Technique |

| Water | Karl Fischer Titration |

| Residual Solvents | Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) |

| Non-volatile Inorganics | Thermogravimetric Analysis (TGA) |

| Related Organic Substances | High-Performance Liquid Chromatography (HPLC) |

| Elemental Impurities | Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) |

Thermogravimetric Analysis (TGA) for Non-Volatile Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. numberanalytics.comperkinelmer.com This method is particularly useful for determining the content of non-volatile components in a substance like this compound by quantifying mass loss due to the volatilization of components or decomposition. perkinelmer.comiokinetic.com

A TGA instrument consists of a high-precision balance, a furnace, and a system for controlling the atmosphere. numberanalytics.cometamu.edu The sample is placed in a crucible and heated according to a specific temperature program. researchgate.net The resulting data is a thermogravimetric curve, which plots the percentage of mass loss against temperature. numberanalytics.com

This curve provides critical information about the thermal stability of the material and its composition. numberanalytics.com For a compound like this compound, TGA can be used to determine the percentage of any non-volatile impurities or residual materials. The analysis can identify the temperatures at which volatile components are removed and at which the main compound begins to decompose. iokinetic.com

| TGA Application | Information Obtained |

| Compositional Analysis | Quantifies the amount of volatile and non-volatile components. numberanalytics.com |

| Thermal Stability | Determines the temperature range over which the material is stable. numberanalytics.com |

| Decomposition Kinetics | Studies the rate and mechanism of thermal degradation. numberanalytics.com |

| Moisture and Volatiles | Measures the content of water and other volatile substances. perkinelmer.com |

This table summarizes the key applications of TGA in material characterization. Data derived from numberanalytics.comperkinelmer.com

Protein Interaction and Binding Studies

Understanding the interaction of this compound with proteins is crucial for elucidating its biological activities. Organic germanium compounds, including this compound, have been noted for their effects on enzyme systems. drsgoodman.com Techniques such as SDS-PAGE and N-terminal amino acid sequencing are instrumental in these investigations.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. numberanalytics.com In the context of studying this compound's interactions with proteins, SDS-PAGE can be used to visualize changes in protein profiles or to separate proteins that have potentially bound to the compound for further analysis. nih.gov

The process involves denaturing proteins with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge proportional to the protein's mass. nih.gov When an electric field is applied, these denatured proteins migrate through a porous polyacrylamide gel, with smaller proteins moving faster than larger ones. numberanalytics.comamrita.edu

To study protein-Sanumgerman interactions, a protein sample could be incubated with this compound, and the resulting mixture analyzed by SDS-PAGE. Any changes in the protein banding pattern compared to a control sample (without this compound) could indicate an interaction, such as protein modification or aggregation. Furthermore, specific protein bands of interest can be excised from the gel for subsequent identification and characterization. uab.edu

N-Terminal Amino Acid Sequence Analysis

N-terminal amino acid sequence analysis is a method used to determine the order of amino acids at the beginning (N-terminus) of a protein. nih.gov This technique is essential for identifying a protein and confirming its primary structure. biopharmaspec.com In the study of this compound-protein interactions, it can be used to identify a protein that has been isolated due to its binding with the compound.

The most common method for N-terminal sequencing is Edman degradation. hssnet.co.jp This process involves the sequential removal and identification of amino acids from the N-terminus of a protein or peptide. hssnet.co.jp The protein sample, which can be in solution or blotted onto a PVDF membrane after SDS-PAGE separation, is treated with phenylisothiocyanate. biopharmaspec.com This reagent reacts with the N-terminal amino acid, which is then selectively cleaved and identified by chromatography. biopharmaspec.com

Interdisciplinary Perspectives in Sanumgerman Research

Integration with Biochemistry and Molecular Biology

Research into Sanumgerman has explored its integration with fundamental biochemical and molecular biology processes. Studies have investigated this compound's effects on enzyme systems, particularly its modulation of the glutathione (B108866) enzyme complex and activation of glutathione-S-transferase and glutathione peroxidases in rats drsgoodman.comdrsgoodman.com. These findings suggest a role in cellular redox balance and antioxidant defense mechanisms. Furthermore, this compound has been examined for its potential to influence cellular processes relevant to disease, such as its role in preventing the inhibition of gap junctional intercellular communication, an event implicated in cancer promotion nih.gov. While the precise molecular mechanisms are still under investigation, these studies highlight this compound's interaction with key cellular pathways nih.gov.

Contributions to Immunology and Neurochemistry

This compound has demonstrated potential contributions to both immunology and neurochemistry. In immunological contexts, organic germanium compounds, including those related to this compound, have been associated with immune enhancement, such as the induction of interferon, activation of macrophages, T-suppressor cells, and augmentation of natural killer (NK) cell activity researchgate.netnih.govplos.org. Specifically, studies on Bio-Germanium, a related organic germanium compound, have shown increased NK cell cytotoxicity and activation of immunoglobulin and B cells nih.govplos.org. In neurochemistry, behavioral and biochemical studies have indicated that oral administration of this compound in mice may exert a depressive influence on the central nervous system, potentially by inhibiting catecholaminergic and serotoninergic activities nih.gov. This suggests a modulation of neurotransmitter systems, though further detailed research is needed to fully elucidate these effects nih.gov.

Role in Pre-clinical Oncology Research Paradigms

This compound has been investigated within pre-clinical oncology research paradigms, showing promise in various anti-cancer studies. Research has explored its protective role against gamma-irradiation-induced oxidative stress in Ehrlich carcinoma-bearing mice researchgate.netsciepub.comthieme-connect.com. Additionally, this compound has demonstrated positive results against various cancers in animal models, including sarcoma 180, melanoma B16, Lewis lung carcinoma, and carcinoma of the colon C-26 researchgate.net. Spirogermanium, another related compound, has also shown potential in cancer therapy trials nih.govrxlist.com. The molecular mechanism proposed for some beneficial applications of germanium compounds involves the prevention of inhibition of gap junctional intercellular communication, a process crucial in cancer development nih.gov.

Considerations within Trace Element and Nutrient Research

This compound's place within trace element and nutrient research is complex, as germanium is not considered an essential nutrient for life nih.govrxlist.com. However, it is ubiquitously present in trace amounts in various foodstuffs drsgoodman.com. Research has examined its biological role, with some studies suggesting potential beneficial effects, while others highlight the need for further investigation into its metabolism and potential deficiency-related pathologies drsgoodman.comnih.govrxlist.com. The natural occurrence of germanium in waters and foods, alongside the development of organic germanium compounds like this compound, positions it as a subject of interest in understanding the broader impact of trace elements on biological systems drsgoodman.comnih.gov.

Pharmacological and Toxicological Research Foundations (methodological focus)

The study of this compound relies on established pharmacological and toxicological research methodologies. Preclinical studies often employ animal models, such as mice, to evaluate the effects of compounds like this compound, assessing behavioral and biochemical parameters nih.gov. Methodologies include oral administration and subsequent analysis of central nervous system activity nih.gov. In the context of oxidative stress, research has utilized gamma-irradiation models in mice to assess protective effects researchgate.netsciepub.comthieme-connect.com. Toxicological research on germanium compounds, in general, focuses on absorption, distribution, metabolism, and excretion, often using analytical techniques to track the compound's fate in the body nih.gov. The development and application of in vitro and in vivo study designs are fundamental to understanding the pharmacological actions and potential toxicological profiles of such compounds, ensuring rigorous scientific evaluation nih.govresearchgate.netnih.govdeepscienceresearch.comfrontiersin.orgaiu.edu.syresearchgate.net.

Challenges and Future Directions in Sanumgerman Academic Research

Bridging Mechanistic Understanding and Experimental Observations

A primary challenge in Sanumgerman research is the incomplete elucidation of its precise molecular mechanisms of action. Studies have indicated its influence on the central nervous system, suggesting inhibition of catecholaminergic and serotoninergic activities. Furthermore, organic germanium compounds, including this compound, have been shown to modulate glutathione-related enzyme systems and superoxide (B77818) dismutase (SOD). However, the detailed biochemical pathways through which this compound exerts these effects are not fully understood. While research suggests its role as an antioxidant and an enhancer of oxygen supply, the specific cellular targets and signaling cascades involved require more in-depth investigation. Bridging the gap between observed experimental outcomes and a comprehensive mechanistic understanding is crucial for advancing its therapeutic potential.

Development of Standardized Research Protocols and Analytical Methods

The field faces a need for standardized research protocols and analytical methods to ensure reproducibility and comparability of findings across different studies. Some previous human clinical studies have been noted for not strictly adhering to randomized, double-blind, placebo-controlled designs. Moreover, issues concerning the accuracy of stated germanium content in commercial products highlight the importance of robust analytical techniques for quality control and characterization of organic germanium compounds. Developing and implementing standardized protocols for synthesis, purification, formulation, and analysis will be critical for building a more reliable scientific foundation for this compound research. The development of advanced analytical tools for element speciation and characterization is also an area for future focus.

Elucidating Unexplored Biochemical Pathways

While this compound has demonstrated effects on various enzyme systems, many biochemical pathways influenced by this compound remain unexplored. Research has indicated that this compound can activate glutathione-S-transferase and glutathione (B108866) peroxidases, leading to increased levels of reduced glutathione (GSH). It has also been suggested that this compound may be involved in carbohydrate metabolism, although this has yet to be definitively proven. Further research is needed to map the complete spectrum of biochemical pathways modulated by this compound, including its interactions with cellular redox systems and metabolic processes. Understanding these pathways is key to unlocking its full therapeutic potential, particularly in areas like oxidative stress mitigation and immune function enhancement.

Table 1: Modulation of Enzyme Systems by this compound

Q & A

Basic Research Questions

Q. What existing clinical studies have evaluated the therapeutic efficacy and safety profile of Sanumgerman in human populations?

- Methodological Answer : Conduct a systematic review of peer-reviewed studies indexed in databases like PubMed and EMBASE, using keywords such as "this compound," "organic germanium," and "clinical trials." Prioritize studies that adhere to standardized protocols for toxicity assessment (e.g., OECD guidelines) and validate results through independent replication. European clinical collaborations (e.g., Sanum-Kehlbeck) have published protocols emphasizing multi-test verification for purity and efficacy, including infrared spectroscopy and bioactivity assays . Cross-reference findings with Ge-132 studies to identify shared mechanistic pathways.

Q. How can researchers ensure methodological rigor when assessing the toxicity profile of this compound in preclinical models?

- Methodological Answer : Implement a tiered testing strategy:

In vitro assays : Use cell lines (e.g., hepatocytes) to screen for acute cytotoxicity, ensuring dose ranges align with physiological relevance.

In vivo models : Apply OECD 407/408 guidelines for subchronic toxicity, including histopathological analysis and hematological profiling.

Control groups : Include positive/negative controls and account for species-specific metabolic differences.

Validate results using quality criteria from systematic reviews, such as clarity in disease definitions and cost decomposition (e.g., ≥80% score on research quality metrics) .

Q. What standardized protocols are available for synthesizing and characterizing this compound in experimental settings?

- Methodological Answer : Follow protocols from validated pharmacological studies, such as:

- Synthesis : Document reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography).

- Characterization : Use NMR, mass spectrometry, and elemental analysis to confirm molecular structure. For purity, combine multiple methods (e.g., HPLC + atomic absorption spectroscopy) as standalone tests are insufficient .

- Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound's immunomodulatory mechanisms in heterogeneous cell populations?

- Methodological Answer :

- Factorial design : Test interactions between this compound dosage and immune cell subtypes (e.g., T-cells vs. macrophages) using flow cytometry.

- Confounding variables : Control for donor variability by stratifying samples by age, health status, and genetic background.

- Data validation : Apply sensitivity analysis to isolate compound-specific effects from background noise. Use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

- Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw cytometry data, ensuring metadata includes experimental conditions and instrument calibration details .

Q. How should researchers address contradictory findings between in vitro and in vivo studies of this compound's bioavailability?

- Methodological Answer :

Triangulation : Compare pharmacokinetic data (e.g., plasma concentration curves) across models to identify discrepancies in absorption/metabolism.

Mechanistic modeling : Develop in silico simulations (e.g., PBPK models) to reconcile differences.

Contextual analysis : Evaluate study limitations (e.g., in vitro oxygen tension vs. in vivo hypoxia) using criteria from quality assessment tables (e.g., "unit cost valuation" and "sensitivity testing" metrics) .

Iterative testing : Redesign experiments with improved in vitro-in vivo correlation (IVIVC) methods, such as 3D organoid cultures .

Q. What strategies are effective for validating this compound's antioxidant activity in complex biological systems?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomic data (RNA-seq) with redox proteomics to map pathways like Nrf2/KEAP1.

- Benchmarking : Compare results against established antioxidants (e.g., glutathione) using standardized assays (e.g., DPPH radical scavenging).

- Reproducibility checks : Share raw spectra and analysis pipelines via repositories like Zenodo, adhering to DFG guidelines for research data preservation .

Q. How can researchers ethically design longitudinal studies to assess this compound's long-term effects in human cohorts?

- Methodological Answer :

- Ethical frameworks : Submit protocols to institutional review boards (IRBs) with clear risk-benefit analyses, referencing the Declaration of Helsinki.

- Participant stratification : Use inclusion/exclusion criteria (e.g., comorbidities, medication use) to minimize confounding.

- Data transparency : Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov , and provide anonymized datasets via controlled access portals (e.g., ClinicalStudyDataRequest.com ) .

Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for resolving variability in this compound's dose-response relationships across studies?

- Methodological Answer :

- Meta-regression : Pool data from heterogeneous studies (e.g., differing administration routes) using random-effects models.

- Subgroup analysis : Stratify by study quality scores (e.g., ≥8/12 on criteria like "activity data appropriateness") to identify bias sources .

- Machine learning : Apply clustering algorithms (e.g., k-means) to detect outlier datasets requiring re-evaluation.

Q. How should researchers document and share negative or inconclusive results from this compound trials to avoid publication bias?

- Methodological Answer :

- Pre-registration : Upload null hypothesis outcomes to repositories like Open Science Framework before data collection.

- Supplementary materials : Publish raw datasets and analysis logs as "supporting information" with clear cross-referencing in main manuscripts .

- Collaborative platforms : Contribute to open-access databases (e.g., Figshare) using discipline-specific metadata schemas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.